molecular formula C13H12N4 B14558000 5,10-Propanopyridazino[3,4-b]quinoxaline CAS No. 62150-27-0

5,10-Propanopyridazino[3,4-b]quinoxaline

Cat. No.: B14558000
CAS No.: 62150-27-0
M. Wt: 224.26 g/mol
InChI Key: WRCVCEQMLUVIJA-UHFFFAOYSA-N
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Description

5,10-Propanopyridazino[3,4-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5,10-Propanopyridazino[3,4-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5,10-Propanopyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound acts as a kinase inhibitor, interfering with the phosphorylation processes that regulate cell signaling pathways. This inhibition can lead to the suppression of tumor growth and other therapeutic effects . The molecular targets and pathways involved include the EphA3 tyrosine kinase and other related kinases .

Comparison with Similar Compounds

Uniqueness: 5,10-Propanopyridazino[3,4-b]quinoxaline stands out due to its unique propanopyridazino moiety, which enhances its biological activity and specificity as a kinase inhibitor. This structural feature differentiates it from other quinoxaline derivatives and contributes to its potential as a therapeutic agent .

Properties

CAS No.

62150-27-0

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

1,3,4,8-tetrazatetracyclo[6.6.3.02,7.09,14]heptadeca-2(7),3,5,9,11,13-hexaene

InChI

InChI=1S/C13H12N4/c1-2-5-11-10(4-1)16-8-3-9-17(11)13-12(16)6-7-14-15-13/h1-2,4-7H,3,8-9H2

InChI Key

WRCVCEQMLUVIJA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(N=NC=C3)N(C1)C4=CC=CC=C42

Origin of Product

United States

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